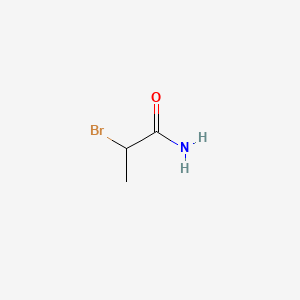

2-Bromopropanamide

Descripción

Significance as a Versatile Chemical Synthon in Advanced Organic Synthesis

2-Bromopropanamide is widely recognized as a versatile chemical synthon, a fundamental building block in the strategic construction of more complex organic molecules. ontosight.ai Its importance in advanced organic synthesis is underscored by its application in the preparation of a diverse range of compounds. For instance, it is a key reagent in the synthesis of arylamines through the amination of phenols and in the creation of phenylurea derivatives, some of which have shown potential as potent antitumor agents. chemicalbook.comlookchem.com

The reactivity of the carbon-bromine bond allows for a variety of nucleophilic substitution reactions, making it an ideal starting material for introducing specific functionalities into a molecule. Researchers have utilized this compound in the synthesis of pseudopeptides, where it enables the creation of aminodicarboxy units with a high degree of stereochemical control. rsc.org This level of precision is critical in the development of new therapeutic agents and other biologically active compounds.

Furthermore, this compound and its derivatives are instrumental in radical cyclization reactions, leading to the formation of nitrogen-containing heterocyclic compounds such as lactams. mdpi.com These structural motifs are prevalent in many natural products and pharmaceuticals. The ability to construct such complex ring systems highlights the strategic importance of this compound in the synthetic chemist's toolkit.

The compound's utility extends to its enantiomeric forms, (R)- and (S)-2-bromopropanamide, which are crucial in asymmetric synthesis. ontosight.ai The stereoselective reactions of these chiral synthons allow for the synthesis of enantiomerically pure compounds, a critical aspect in medicinal chemistry where the biological activity of a molecule can be highly dependent on its three-dimensional structure. alfa-industry.comresearchgate.net

Classification within α-Haloamides and Related Derivatives

This compound belongs to the class of organic compounds known as α-haloamides. ontosight.ainih.gov This classification is based on its core structure, which features a halogen atom (in this case, bromine) attached to the carbon atom adjacent to the amide carbonyl group. cymitquimica.com This specific arrangement of functional groups imparts a unique chemical reactivity to the molecule.

The α-haloamide family is a significant group of compounds in organic chemistry, known for their utility as intermediates in a wide range of synthetic transformations. nih.gov The presence of the electron-withdrawing amide group and the leaving group ability of the halogen atom make the α-carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of their synthetic applications.

Within the broader category of α-haloamides, this compound is a simple yet representative example. Related derivatives can be formed by substituting the bromine atom with other halogens (e.g., chlorine to form 2-chloropropanamide) or by modifying the amide group with various substituents. nih.gov These modifications can fine-tune the reactivity and physical properties of the molecule for specific synthetic purposes.

The study of α-haloamides has led to the development of numerous synthetic methodologies, including their use in the synthesis of α-amino acids, heterocycles, and as precursors to α-lactams. nih.gov The rich chemistry of this class of compounds continues to be an active area of research, with this compound serving as a fundamental model for understanding their behavior and exploring new applications.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C3H6BrNO | chemicalbook.com |

| Molecular Weight | 151.99 g/mol | chemicalbook.comnih.gov |

| Melting Point | 123-125 °C | chemicalbook.comalfa-industry.com |

| Boiling Point | 248.3 ± 23.0 °C (Predicted) | chemicalbook.comalfa-industry.com |

| Density | 1.644 ± 0.06 g/cm³ (Predicted) | chemicalbook.comalfa-industry.com |

| pKa | 14.79 ± 0.50 (Predicted) | chemicalbook.comalfa-industry.com |

| LogP | 0.95540 | lookchem.com |

| Solubility | Slightly soluble in Benzene and Chloroform | chemicalbook.comlookchem.com |

| Appearance | White to Off-White Solid | chemicalbook.comalfa-industry.com |

Synonyms and Identifiers

| Type | Identifier | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 5875-25-2 | chemicalbook.com |

| Synonyms | 2-Bromopropionamide, alpha-bromopropionamide | chemicalbook.comlookchem.com |

| PubChem CID | 101118 | nih.gov |

| UNII | 92W215G050 | ontosight.aichemicalbook.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHYZQCEIVEMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031970 | |

| Record name | 2-Bromopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5875-25-2 | |

| Record name | 2-Bromopropionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5875-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOPROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92W215G050 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Bromopropanamide and Its Derivatives

Conventional Synthetic Routes to 2-Bromopropanamide

The traditional synthesis of this compound primarily relies on two robust and well-established chemical transformations: the direct bromination of a propanamide precursor and the amidation of a reactive α-bromoacyl halide.

Amidation Reactions of α-Bromoacyl Halides

A more prevalent and highly effective conventional route to this compound involves the amidation of an α-bromoacyl halide. This method utilizes a nucleophilic substitution reaction at the carbonyl carbon of a reactive precursor, most commonly 2-bromopropionyl bromide or 2-bromopropionyl chloride.

The general approach involves reacting the acyl halide with a source of ammonia (B1221849). For instance, 2-bromo-2-methylpropanoyl bromide can be treated with aqueous ammonia at low temperatures (0 °C) in a solvent like light petroleum ether to yield 2-bromo-2-methylpropanamide (B1266605) with high efficiency. chemicalbook.comorgsyn.org This method is broadly applicable and represents a cornerstone for synthesizing primary α-bromoamides.

Synthesis of Substituted 2-Bromopropanamides

The synthesis of substituted derivatives of this compound allows for the generation of a vast library of molecules with tailored properties. Substitutions can be targeted at the amide nitrogen (N-substituted) or at the α-carbon (geminal-substituted).

N-Substituted 2-Bromopropanamides

The synthesis of N-substituted 2-bromopropanamides is a straightforward extension of the amidation reaction described in section 2.1.2. Instead of ammonia, a primary or secondary amine is used as the nucleophile, reacting with an α-bromoacyl halide like 2-bromopropionyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

A variety of amines, including aryl, aralkyl, and alkyl amines, can be used to produce a diverse array of N-substituted products. mdpi.com For example, N-allyl-2-bromopropanamide was synthesized by reacting allyl amine with 2-bromopropionyl bromide in tetrahydrofuran (B95107) (THF), using triethylamine (B128534) as a base to capture the HBr formed. thescipub.com Similarly, a range of N-aryl-2-bromopropanamides has been prepared by reacting various aryl amines with 2-bromopropionyl bromide in an aqueous medium, with the pH adjusted to 9-10 using a sodium carbonate solution. mdpi.com The classical approach often involves the reaction of an α-haloacetyl halide with a nucleophilic amine. nih.gov

The following table summarizes various examples of N-substituted 2-bromopropanamides synthesized via this methodology.

| Amine Reactant | Acyl Halide | Base | Solvent | Product | Ref |

| Allyl amine | 2-Bromopropionyl bromide | Triethylamine | Tetrahydrofuran (THF) | N-Allyl-2-bromopropanamide | thescipub.com |

| Aryl amines | 2-Bromopropionyl bromide | Sodium Carbonate (Na₂CO₃) | Water | N-Aryl-2-bromopropanamides | mdpi.com |

| o-Toluidine (B26562) | α-Bromopropionyl bromide | - | - | 2-Bromo-N-(2-methylphenyl)propanamide | |

| Substituted anilines | Brominated acyl halides | Triethylamine | Dichloromethane (B109758) (DCM) | Various N-substituted bromo-propanamides |

Geminal-Substituted 2-Bromopropanamides

Geminal substitution involves having a second substituent, in addition to the bromine atom, on the α-carbon. A key example is 2-bromo-2-methylpropanamide. The synthesis of these compounds can be achieved through routes analogous to those for the unsubstituted parent compound.

One method involves the bromination of a substituted propanamide, such as the bromination of 2-methylpropanamide. ontosight.ai A more explicitly detailed procedure is the amidation of a geminal-substituted α-bromoacyl halide. For example, 2-bromo-2-methylpropanamide has been synthesized with a 96% yield by the portion-wise addition of aqueous ammonia to a solution of 2-bromo-2-methylpropanoyl bromide in light petroleum ether at 0 °C. chemicalbook.com This approach has been verified in organic syntheses protocols, confirming its reliability. orgsyn.org Furthermore, these geminal-substituted acyl halides can be reacted with amines to create derivatives that are both N-substituted and geminal-substituted, such as the reaction of 2-bromo-2-methylpropanoyl bromide with o-toluidine in the presence of potassium carbonate. nih.gov

The following table provides examples of synthesized geminal-substituted 2-bromopropanamides.

| Starting Material | Reagent(s) | Conditions | Product | Ref |

| 2-Methylpropanamide | Brominating agents | - | 2-Bromo-2-methylpropanamide | ontosight.aiontosight.ai |

| 2-Bromo-2-methylpropanoyl bromide | Aqueous Ammonia | 0 °C, Petroleum ether | 2-Bromo-2-methylpropanamide | chemicalbook.comorgsyn.org |

| 2-Bromo-2-methylpropanoyl bromide | o-Toluidine, K₂CO₃ | Boiling dioxane | 2-Bromo-2-methyl-N-o-tolylpropanamide | nih.gov |

Advanced Synthetic Techniques and Process Optimization

Beyond conventional methods, research has focused on developing more efficient, sustainable, and scalable techniques for the synthesis of amides, including this compound and its derivatives. These advanced methods include enzymatic synthesis and innovative process optimization strategies.

Enzymatic catalysis offers a green alternative to traditional chemical synthesis. While direct enzymatic synthesis of this compound is not widely reported, related enzymatic processes highlight the potential of this approach. For instance, photoenzymatic methods have been successfully employed to create other α-haloamides, where an enzyme guides the stereoselectivity of the reaction. nih.gov Lipase-catalyzed polycondensation has been used to produce semi-aromatic polyamides, demonstrating the utility of enzymes in amide bond formation. rsc.org

Process optimization is critical for industrial-scale synthesis. Key parameters for amidation reactions that are often optimized include the choice of solvent, temperature, and coupling agents. analis.com.my Studies have shown that using higher boiling point, bio-based solvents like p-cymene (B1678584) can significantly improve yields compared to conventional solvents like toluene (B28343). acs.org For reactions involving coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the optimization of pH is crucial for maximizing yield. acs.org Advanced process technologies like reactive extrusion offer a solvent-free method for amide synthesis, providing a high-yielding and more sustainable approach. chemrxiv.orgrsc.org This technique has been successfully applied to the synthesis of active pharmaceutical ingredients, demonstrating its potential for broader applications in amide production. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful and environmentally friendly tool in chemical research, offering benefits like accelerated reaction rates, enhanced yields, and greater energy efficiency compared to conventional heating methods. researchgate.netmdpi.comfip.org This technology has been effectively applied to the synthesis of various heterocyclic compounds and derivatives, including those involving propanamides. researchgate.netmdpi.com

In the synthesis of N-alkyl/aralkyl/aryl-2-propanamide derivatives, electrophiles such as N-substituted-2-bromopropanamides are utilized. researchgate.netresearchgate.net Research comparing conventional and microwave-assisted protocols for these reactions has demonstrated that the microwave-assisted approach is notably more effective. researchgate.netresearchgate.netlookchem.com For instance, in the synthesis of 1,4-disubstituted piperidine (B6355638) containing 1,2,4-triazoles, a library of propanamide derivatives was reacted with a triazole compound. mdpi.com The microwave-assisted procedure involved stirring the reactants in Dimethylformamide (DMF) in the presence of Lithium Hydride (LiH) and subjecting the mixture to microwave irradiation for a very short duration, typically between 30 to 60 seconds. mdpi.com This rapid, high-yield process highlights the efficiency of microwave heating. mdpi.com

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Seconds to Minutes | mdpi.commdpi.com |

| Yield | Moderate to Good | Good to Excellent (Often Higher) | mdpi.comfip.org |

| Energy Consumption | High | Low | researchgate.net |

| Process Control | Potential for localized overheating | Uniform and precise heating | fip.org |

Reaction Mechanisms and Chemical Transformations Involving 2 Bromopropanamide

Nucleophilic Substitution Reactions (SN2 Pathways)

2-Bromopropanamide and its derivatives are classic substrates for bimolecular nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the adjacent amide group activates the α-carbon, facilitating the displacement of the bromide leaving group by a wide range of nucleophiles.

The reaction of 2-bromopropanamides with amine nucleophiles is a fundamental method for forming α-amino amides, which are building blocks for peptides and pseudopeptides. nih.gov The stereochemical outcome of these reactions is highly dependent on the reaction conditions, particularly the presence of promoters like silver(I) salts.

In the absence of a promoter, the reaction typically proceeds through a standard SN2 mechanism, resulting in an inversion of configuration at the chiral center. However, when silver oxide (Ag₂O) is used as a promoter, the reaction occurs faster and with a notable retention of configuration. This change in stereochemistry is attributed to a neighboring group participation mechanism promoted by the silver salt.

The versatility of this reaction has been exploited in the synthesis of pseudopeptides. For instance, the free amino group of an amino acid ester can act as the nucleophile, substituting the bromine on a chiral 2-bromoacylamino acid ester in the presence of Ag₂O to yield aminodicarboxy units with retention of configuration.

A dynamic kinetic resolution (DKR) process has also been developed for diastereomeric 2-bromopropanamides reacting with benzylamine. nih.gov Using an imidazolidinone-based chiral auxiliary, the substitution reaction, promoted by triethylamine (B128534) (Et₃N) and tetra-n-butylammonium iodide (TBAI), can yield the α-aminated product with very high diastereoselectivity. nih.gov

Table 1: Nucleophilic Substitution of 2-Bromopropanamides with Amines

| Substrate | Nucleophile | Promoter/Conditions | Product | Stereochemistry/Yield | Reference |

| Chiral this compound | Representative amines | None | α-Amino amide | Inversion of configuration | |

| Chiral this compound | Representative amines | Silver Oxide (Ag₂O) | α-Amino amide | Retention of configuration | |

| Diastereomeric this compound with imidazolidinone auxiliary | Benzylamine | TBAI, Et₃N | α-Benzylated amide | 92% yield, >99:1 dr | nih.gov |

Oxygen-based nucleophiles, such as alcohols and carboxylic acids, and sulfur-based nucleophiles, like thiols, also react with 2-bromopropanamides to form new C-O and C-S bonds, respectively. nih.gov These reactions provide access to α-hydroxy, α-alkoxy, and α-mercapto amides. nih.gov

Reactions with ambident nucleophiles, such as the enolates of β-dicarbonyl compounds, can lead to either C-alkylation or O-alkylation. Research has shown that C-alkylation is generally favored under various conditions. However, O-alkylation to form acyclic enol-ethers becomes a significant pathway in the presence of silver promoters.

While reactions with oxygen and nitrogen nucleophiles can often be controlled to achieve high stereoselectivity, substitutions involving sulfur nucleophiles have sometimes resulted in disappointing levels of stereo-differentiation. nih.gov The greater nucleophilicity of sulfur compared to oxygen is a key principle in these reactions. libretexts.org

Table 2: Reactions of 2-Bromopropanamides with O/S Nucleophiles

| Substrate | Nucleophile | Promoter/Conditions | Product Type | Reference |

| This compound | Alcohols, Carboxylic Acids | Various | α-Oxy-amides | nih.gov |

| This compound | Potassium enolates of β-dicarbonyls | None | C-Alkylation product | |

| This compound | Potassium enolates of β-dicarbonyls | Ag⁺ | O-Alkylation product (enol-ether) | |

| This compound | Thiols | Various | α-Mercapto-amides | nih.gov |

The stereochemical outcomes of some substitution reactions of 2-bromoamides, particularly the observed retention of configuration, can be explained by the formation of a transient three-membered ring intermediate known as an aziridinone (B14675917) (or α-lactam). nih.govresearchgate.net This intermediate is typically formed via an intramolecular SN2 reaction where the amide nitrogen, after deprotonation by a base, displaces the α-bromide. nih.gov

Studies using density functional theory (DFT) calculations have supported this double-inversion pathway via an aziridinone intermediate for the reaction of chiral α-bromoamides with silver fluoride (B91410) (AgF). researchgate.net The stereoselectivity of the nucleophilic attack on the aziridinone intermediate is influenced by the steric bulk of substituents on both the α-position and the amide nitrogen, with the nucleophile preferentially attacking from the less hindered face. researchgate.netresearchgate.net

Reactions with Oxygen and Sulfur Nucleophiles

Radical-Mediated Transformations

In addition to nucleophilic substitutions, this compound and its derivatives are effective precursors for radical-based transformations. The carbon-bromine bond can undergo homolytic cleavage when initiated by radical initiators, transition metals, or light, generating an α-amido radical that can participate in various cyclization and coupling reactions. nih.gov

Atom Transfer Radical Cyclization (ATRC) is a powerful method for constructing heterocyclic compounds from acyclic precursors. N-allyl-2-bromopropanamides are common substrates for these reactions, leading to the formation of β- and γ-lactams, which are core structures in many important pharmaceuticals. mdpi.comacs.org

In a typical ATRC process, a catalyst, often a copper(I) complex, abstracts the bromine atom from the this compound to generate an α-amido radical. acs.org This radical then undergoes an intramolecular cyclization onto the tethered alkene. The resulting cyclized radical abstracts the bromine atom back from the oxidized copper(II) species, regenerating the catalyst and yielding the halogenated lactam product. mdpi.comacs.org

Complete regioselectivity has been observed in the ATRC of certain bromoenamides, mediated by a copper(I) bromide complex, to afford β-lactams in high yields with no formation of the corresponding γ-lactams. acs.org Mechanochemical methods have also been employed for the ATRC of N-allyl-2-bromo-propanamides to synthesize brominated lactams. mdpi.com

Table 3: Examples of ATRC Reactions

| Substrate Class | Catalyst/Conditions | Product Type | Key Feature | Reference |

| N-allyl-2-bromo-propanamides | Mechanochemical (ball milling) | Brominated lactams | Solvent-free synthesis | mdpi.com |

| Bromoenamides | TPA-CuBr complex | β-Lactams | High regioselectivity (4-exo-trig) | acs.org |

| N-(but-3-en-1-yl)-2-iodoalkanamides | BEt₃/Air | Iodine-substituted δ-lactams | 6-exo cyclization | mdpi.com |

Visible light photoredox catalysis has emerged as a mild and efficient strategy for initiating radical reactions of α-haloamides. These methods allow for the generation of α-amido radicals under gentle conditions, enabling transformations that might be difficult with traditional thermal methods.

Photo-induced radical reactions of N-allyl-α-haloamides have been developed for the synthesis of γ-lactams. mdpi.com Furthermore, a sophisticated photoinduced deracemization of tertiary alkyl halides has been achieved using a chiral copper catalyst. researchgate.net This process allows for the transformation of a racemic mixture of a 2-bromo-N-arylpropanamide into a single enantiomer of the corresponding α-arylated product with high enantiomeric excess, demonstrating a powerful application of photo-induced radical chemistry in asymmetric synthesis. researchgate.net

Table 4: Examples of Photo-Induced Radical Reactions

| Substrate | Catalyst/Conditions | Transformation | Product | Reference |

| N-allyl-α-haloamides | Photochemical | Radical cyclization | γ-Lactams | mdpi.com |

| Racemic tertiary alkyl halides | Chiral Copper Catalyst / Light | Deracemization | Enantioenriched products | researchgate.net |

Atom Transfer Radical Cyclizations (ATRC)

Cross-Coupling Reactions

Cross-coupling reactions are a powerful class of reactions in organic chemistry where two different molecular fragments are joined together, typically with the aid of a metal catalyst. wikipedia.org These reactions are pivotal for creating carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.com Palladium-catalyzed cross-coupling reactions are particularly common and were the subject of the 2010 Nobel Prize in Chemistry. sigmaaldrich.comlibretexts.org

While α-haloamides are widely used in C-C cross-coupling reactions with C(sp3), C(sp2), and C(sp) hybridized carbon partners, specific examples detailing the direct use of this compound in well-known named cross-coupling reactions like Suzuki, Stille, or Sonogashira are not extensively documented in the provided results. researchgate.net However, the general reactivity of α-haloamides suggests their potential participation in such transformations. These reactions typically involve a metal catalyst, often palladium or nickel, to facilitate the formation of a new carbon-carbon bond between the α-carbon of the amide and an organometallic reagent. sigmaaldrich.com The mechanism generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

A mechanochemical approach using a copper catalyst has been reported for the synthesis of brominated lactams from N-allyl-2-bromo-propanamides. mdpi.com This atom transfer radical cyclization (ATRC) reaction demonstrates a C-C bond formation. mdpi.com

Table 1: Examples of Carbon-Carbon Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Ref |

|---|---|---|---|---|

| N-allyl-2-bromo-propanamides | - | Covellite, Me₆TREN | Brominated lactams | mdpi.com |

The formation of carbon-nitrogen bonds using this compound is a more frequently documented transformation. These reactions are crucial for the synthesis of peptides and other nitrogen-containing compounds. A notable example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an aryl halide with an amine. sigmaaldrich.com

Research has shown that this compound can react with various amines. For instance, (S)-2-bromopropanamides react with amine nucleophiles in the presence of silver(I) salts or silver(I) oxide as promoters. nih.gov Copper-catalyzed α-amination of α-bromoamides has also been achieved using phenylhydroxylamine. nih.gov The mechanism is proposed to involve a single electron transfer (SET) from Cu(I) to the α-bromoamide. nih.gov Furthermore, asymmetric nucleophilic substitution reactions between dibenzylamine (B1670424) and α-bromoamides have been used to synthesize di- and tripeptide analogues. nih.gov In a specific application, treatment of an N-arylindole with this compound followed by hydrolysis afforded a chiral product in high yield and enantiomeric excess. pku.edu.cn

A study on the reaction of 6′,7′-dimethoxy-N-methyl-2′,3′-dihydro-1′H-spiro[cyclopentane-1,4′-isoquinoline]-1′-carboxamide with 2-bromopropanoyl chloride resulted in the corresponding this compound, which was then converted to substituted 2-aminopropanoyl derivatives by reacting with cyclic secondary amines. bakhtiniada.ru

Table 2: Examples of Carbon-Nitrogen Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Ref |

|---|---|---|---|---|

| (S)-2-bromopropanamides | Amine nucleophiles | Ag(I) salts or Ag₂O | α-aminoamides | nih.gov |

| α-bromoamides | Phenylhydroxylamine | Copper catalyst | α-aminated amides | nih.gov |

| α-bromoamides | Dibenzylamine | Base | Di- and tripeptide analogues | nih.gov |

| N-arylindole derivative | This compound | - | Chiral N-acylated indole | pku.edu.cn |

Carbon-Carbon Cross-Coupling Pathways

Cycloaddition Reactions

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. This compound, through the in situ generation of azaoxyallyl cations, participates in various cycloaddition pathways.

Azaoxyallyl cations are reactive intermediates generated in situ from α-haloamides, such as this compound, by the elimination of hydrogen halide under basic conditions. rhhz.net These cations can act as three-atom synthons in cycloaddition reactions. rhhz.net They exist in two tautomeric forms: the amide form and the imidate form. rhhz.net

A notable application is the selective ring-opening [3+2] cycloaddition reaction of benzo[d]isoxazoles with 2-bromopropanamides. rhhz.net This reaction, which employs the azaoxyallyl cation intermediate, provides a route to highly functionalized 2-hydroxyaryl-oxazolines. rhhz.net The imidate form of the azaoxyallyl cation is proposed to be the major tautomer leading to the oxazoline (B21484) product. rhhz.net

Azaoxyallyl cations have also been utilized in [3+4] cycloaddition reactions with anthranils to synthesize multisubstituted benzodiazepine (B76468) derivatives. ccmu.edu.cn This method is characterized by its mild reaction conditions and high efficiency. ccmu.edu.cn Furthermore, base-promoted cyclo-condensation reactions of this compound can lead to the formation of oxazolidines when reacted with DMF. researchgate.net

Table 3: Cycloaddition Reactions Involving Azaoxyallyl Cations

| Reaction Type | Reactants | Product | Ref |

|---|---|---|---|

| [3+2] Cycloaddition | This compound, Benzo[d]isoxazoles | 2-Hydroxyaryl-oxazolines | rhhz.net |

| [3+4] Cycloaddition | α-halohydroxamates, Anthranils | Multisubstituted benzodiazepines | ccmu.edu.cn |

Base-promoted cyclo-condensation reactions of this compound can occur either as self-condensation or cross-cyclo-condensation. nih.gov While self-condensation is possible, cross-cyclo-condensation reactions are observed in the presence of various partners like DMF, propanamides, and lactams. nih.gov For instance, the reaction of 2-bromopropanamides with DMF in the presence of a base can yield oxazolidines. researchgate.net These reactions proceed through the dehydrobromination of the α-bromo carboxamide. nih.gov

Reactions Involving Azaoxyallyl Cations

Elimination Reactions and Competing Pathways

Elimination reactions are a common pathway for haloalkanes, and this compound is no exception. When heated with a concentrated solution of a strong base like potassium hydroxide (B78521) in ethanol, 2-bromopropane (B125204) undergoes an elimination reaction to form propene. libretexts.orgchemguide.co.uk The hydroxide ion acts as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and the expulsion of the bromide ion. libretexts.orgchemguide.co.uk

In the context of this compound, elimination of HBr is the initial step in the formation of the reactive azaoxyallyl cation, which then participates in cycloaddition reactions. rhhz.net However, elimination can also be a competing side reaction in nucleophilic substitution and cross-coupling reactions. For example, β-hydride elimination from an α-bromoamide was identified as a problematic side reaction in certain copper-catalyzed C-N cross-coupling reactions, although it was found that the presence of PPh₃ could inhibit this undesired pathway. nih.gov The balance between substitution and elimination is often influenced by the reaction conditions, such as the strength and concentration of the base, the solvent, and the temperature. chemguide.co.uk

Dehydrobromination Processes

Dehydrobromination is an elimination reaction that involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms, leading to the formation of a double bond. fiveable.me In the case of this compound, this reaction typically proceeds via a base-catalyzed mechanism. fiveable.mesaskoer.ca The strength and steric nature of the base, along with the reaction solvent and temperature, are critical factors that determine the reaction's outcome.

The reaction generally follows an E2 (elimination, bimolecular) mechanism when a strong, non-nucleophilic base is used. saskoer.ca The base abstracts a proton from the carbon atom alpha to the carbonyl group, while simultaneously the bromide ion is expelled. For instance, heating 2-bromopropane with a concentrated ethanolic solution of sodium hydroxide results in the formation of propene. chemguide.co.uk A similar principle applies to this compound, where the product would be 2-propenamide (acrylamide).

A significant aspect of the dehydrobromination of α-haloamides is the potential formation of highly reactive, transient intermediates known as α-lactams (aziridinones). nih.govresearchgate.net For example, the treatment of N-substituted 2-bromoamides with a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) can lead to the formation of an aziridinone intermediate through intramolecular cyclization. nih.govresearchgate.net This intermediate can then undergo further reactions. For instance, in the dehydrobromination of 2-bromo-N-t-butyl-2-methylpropionamide with potassium t-butoxide, the resulting α-lactam was found to isomerize to N-t-butylmethacrylamide. researchgate.net

The table below summarizes typical conditions for dehydrobromination reactions.

| Reactant | Base | Solvent | Key Product(s) | Mechanism Notes |

| Alkyl Halides (general) | Strong Base (e.g., NaOH, KOt-Bu) | Ethanol | Alkene | E2 mechanism is common with strong bases. saskoer.cachemguide.co.uk |

| 2-Bromo-N-t-butyl-2-methylpropionamide | Potassium tert-butoxide | Diethyl ether | N-t-butylmethacrylamide | Proceeds via an aziridinone intermediate. nih.govresearchgate.net |

Interplay with Substitution Pathways

The bromine atom in this compound serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions (SN2). researchgate.net This creates a competitive environment where dehydrobromination (elimination) and nucleophilic substitution vie as potential reaction pathways. The outcome is heavily dependent on the nature of the base/nucleophile, steric hindrance, and reaction conditions. chemguide.co.uk

Strong, sterically hindered bases tend to favor elimination, as they are poor nucleophiles and can more easily abstract a proton from the periphery of the molecule. Conversely, strong, unhindered nucleophiles (which may also be basic) are more likely to attack the electrophilic carbon atom bearing the bromine, leading to substitution.

A wide array of nucleophiles have been shown to react with α-bromoamides, including primary, secondary, and tertiary amines, as well as alcohols and thiols. nih.gov For example, enantiomeric 2-bromopropanamides react with various aliphatic amines in toluene (B28343) at room temperature to yield the corresponding amino-amides. alfa-industry.comresearchgate.net The stereochemistry of these reactions provides insight into the prevailing mechanism. A direct SN2 reaction with an amine nucleophile typically proceeds with an inversion of configuration at the chiral center. researchgate.net

The following table illustrates the competition between substitution and elimination pathways for α-bromoamides.

| Reactant | Reagent | Conditions | Major Pathway | Product Type |

| Chiral this compound | Amine Nucleophile | Toluene | Substitution (SN2) | Amino-amide (inversion of configuration) researchgate.net |

| (S)-2-bromopropanamide | Amine Nucleophile | With Ag₂O | Substitution | Amino-amide (retention of configuration) nih.govresearchgate.net |

| 2-Bromo-N,N-dimethylpropanamide | Basic conditions | - | Elimination favored | Alkene (predicted due to steric hindrance) |

| 2-bromoisobutyramides | Amide anions | - | Substitution | Oxazolidin-4-ones rsc.orgrsc.org |

Stereochemical Aspects and Asymmetric Synthesis with 2 Bromopropanamide

Enantiomeric Forms and Chiral Purity Control

2-Bromopropanamide exists as a pair of non-superimposable mirror images, or enantiomers: (S)-2-bromopropanamide and (R)-2-bromopropanamide. acs.org The absolute configuration at the C2 position dictates the three-dimensional arrangement of the substituents and is crucial for its application in stereoselective reactions.

Another approach to controlling stereochemistry utilizes chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction, after which they are removed. Furthermore, dynamic kinetic resolution (DKR) has been explored to convert a racemic mixture of this compound diastereomers into a single, desired stereoisomer, thereby maximizing yield and enantiomeric excess. nih.gov

A typical method for preparing enantiopure (S)-2-bromopropanamide involves the following steps, starting from the corresponding α-bromoacid:

| Step | Reagents | Description |

| 1 | Thionyl chloride (SOCl₂), DMF (cat.) | The α-bromoacid is converted to the corresponding acyl chloride. |

| 2 | Aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH) | The acyl chloride is reacted with ammonia (B1221849) to form the primary amide. |

| 3 | Recrystallization (e.g., from Ethanol/Water) | The crude product is purified to yield the pure α-bromoamide. |

| Data derived from a typical procedure for synthesizing α-bromoamides from α-bromoacids. researchgate.net |

This method, when starting with an enantiomerically pure α-bromoacid, can yield the corresponding α-bromoamide with very high enantiomeric excess (>99.5% ee). researchgate.net

Diastereoselective and Enantioselective Transformations

The electrophilic nature of the α-carbon, combined with the chirality of this compound, enables a range of stereoselective transformations.

This compound serves as a key reagent in various asymmetric amination reactions. It can be used in the direct, metal-free amination of phenols to produce arylamines. molaid.com A particularly noteworthy application is in the switchable Smiles rearrangement for the enantioselective O-aryl amination of phenolic compounds. This transition-metal-free strategy provides access to valuable, highly functionalized, and enantioenriched atropisomeric anilines.

While direct cross-coupling with this compound as the alkyl partner is an area of ongoing research, palladium-catalyzed cross-coupling reactions between α-bromo carboxamides and aryl boronic acids have been reported to generate chiral α-aryl carboxamides. lookchem.comlookchem.com Nickel-catalyzed methods have also emerged for the cross-electrophile coupling of alkyl bromides with other electrophiles, such as 2-chloropyridines. nih.gov These reactions highlight the potential of α-haloamides in modern cross-coupling chemistry, providing pathways to complex chiral molecules.

Table of Selected Cross-Coupling Reactions with α-Haloamides:

| Catalyst System | Coupling Partners | Product Type | Reference |

|---|---|---|---|

| Palladium Catalyst | α-Bromo Carboxamide, Aryl Boronic Acid | α-Aryl Carboxamide | lookchem.comlookchem.com |

| Nickel/Bathophenanthroline | 2-Chloropyridine, Alkyl Bromide | 2-Alkylpyridine | nih.gov |

Nucleophilic substitution at the chiral center of this compound can proceed with either inversion or retention of stereochemistry, depending critically on the reaction conditions and the nucleophile employed.

Stereoinvertive Substitution (Sₙ2): In the absence of specific promoters, highly nucleophilic amines react with enantiomeric 2-bromopropanamides via a classical Sₙ2 mechanism. This "backside attack" results in a predictable inversion of the stereochemical configuration at the α-carbon. researchgate.net

Stereochemical Outcome of Amination of (S)-2-Bromopropanamide:

| Conditions | Nucleophile | Stereochemical Outcome | Proposed Mechanism |

|---|---|---|---|

| Toluene (B28343), room temp. | Benzylamine | Inversion | Sₙ2 |

| Toluene, Ag₂O | Benzylamine | Retention | Aziridinone (B14675917) Intermediate (Double Inversion) |

Data compiled from studies on the stereoselective reactions of 2-bromopropanamides. researchgate.netresearchgate.net

Enantioselective Alkylative Cross-Coupling

Synthesis of Chiral Derivatives and Intermediates

This compound is a valuable synthon for the diastereoselective and enantioselective synthesis of α-amino acids and their derivatives. The stereocontrolled substitution of the bromine atom with nitrogen nucleophiles is a cornerstone of this approach.

The reaction of enantiomerically pure (S)- or (R)-2-bromopropanamide with various primary and secondary amines provides a direct route to chiral alaninamides, which are derivatives of the amino acid alanine. acs.org The stereochemical outcome of these reactions can be directed towards either inversion or retention, allowing access to both D- and L-alaninamide derivatives from a single enantiomer of the starting bromo-amide. researchgate.net

This methodology has been extended to more complex systems. For example, the reaction between a chiral 2-bromoacylamino acid ester and the free amino group of a different amino acid ester, promoted by silver oxide, proceeds with retention of configuration. This has been used to construct pseudopeptides, where the typical peptide bond is replaced by an aminodicarboxy unit, demonstrating the utility of 2-bromopropanamides in peptide and peptidomimetic chemistry. researchgate.net

The synthesis of unnatural amino acids, which are crucial in drug discovery and chemical biology, can also be achieved using these methods. qyaobio.comuniversite-paris-saclay.fr The diastereoselective synthesis of complex amino acids often relies on establishing stereocenters through reactions like the alkylation of chiral enolates derived from α-haloamides. qyaobio.com

Atropisomeric Compounds

Atropisomers are stereoisomers arising from hindered rotation around a single bond, creating a chiral axis. The synthesis of axially chiral compounds, particularly biaryl atropisomers, is a significant area of modern organic chemistry. This compound has emerged as a key aminating agent in the synthesis of atropisomeric anilines from axially chiral arenols.

In one notable method, this compound is used to directly furnish atropisomeric anilines from chiral arenol (B1447636) precursors. researchgate.net The reaction involves treating the chiral arenol with this compound under basic conditions, followed by hydrolysis to yield the target aniline (B41778). This transformation provides a direct route to highly valuable, enantioenriched atropisomeric anilines, which can serve as precursors to advanced chiral ligands and complex molecules. researchgate.netpku.edu.cn For instance, the treatment of a specific chiral binaphthol derivative with this compound, followed by hydrolysis, produced the corresponding atropisomeric aniline in high yield and with excellent enantiomeric ratio (er). researchgate.net Similarly, this methodology has been successfully applied to the synthesis of axially chiral N-arylcarbazoles. pku.edu.cn

The general transformation can be summarized as follows:

Step 1: Reaction of a chiral arenol with this compound in the presence of a base.

Step 2: Hydrolysis of the resulting amide to yield the atropisomeric aniline.

This method has proven effective for creating C-N atropisomers, which are challenging to synthesize but are key structural motifs in various chiral ligands and natural products. pku.edu.cn

| Starting Material | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| Chiral Arenol (19) | Atropisomeric Aniline (51) | 73 | 97:3 | researchgate.net |

| Chiral N-Arylcarbazole Precursor (28) | Atropisomeric Carbazole Aniline (51) | 86 | 98:2 | pku.edu.cn |

Chiral α-Functionalized Amides

This compound and its derivatives are pivotal substrates for the synthesis of various chiral α-functionalized amides. The bromine atom at the α-position serves as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups with stereochemical control.

One key strategy involves the use of chiral auxiliaries attached to the amide nitrogen. These auxiliaries create a chiral environment that directs the approach of the nucleophile, leading to highly stereoselective transformations. For example, the (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one chiral auxiliary has been effectively used for the stereo-differentiated substitution of the bromine atom in α-bromo amides with various nitrogen, sulfur, and carbon nucleophiles. nih.gov This approach, known as chirality-induced diastereomeric resolution (CIDR), allows for the construction of a new stereocenter with high diastereoselectivity. nih.govresearchgate.net

Furthermore, dynamic kinetic resolution (DKR) processes have been employed in the stereoselective alkylation of α-bromo amides. nih.govacs.org In these reactions, the stereocenter, which is prone to racemization under basic conditions, is trapped by a nucleophile in a stereoselective manner, funneling the racemic starting material into a single enantiomer of the product. nih.govacs.org

Recent studies have also explored the stereoselective substitution of the bromine atom with other halogens or functional groups. The reaction of chiral α-bromoamides with silver fluoride (B91410) (AgF) can produce the corresponding 2-fluorinated amide with retention of configuration. researchgate.net Mechanistic studies suggest this occurs via a double-inversion pathway involving a neutral aziridinone intermediate. researchgate.net The stereoselectivity of the nucleophilic attack on this intermediate is influenced by the steric bulk of the substituents on the amide. researchgate.net These enantioenriched α-haloamides are valuable intermediates, as the halide can be readily displaced via SN2 reactions to afford α-amino and α-oxyamides with inversion of stereochemistry. nih.gov

| Substrate Type | Reaction Type | Key Reagent/Catalyst | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| α-bromoamide with chiral auxiliary | Nucleophilic Substitution (CIDR) | (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one | α-amino, α-thio, α-alkyl amides | High diastereoselectivity | nih.gov |

| N-phenyl-α-bromopropionamide | Nucleophilic Substitution (DKR) | Chiral catalysts | α-amino, α-oxy amides | High enantioselectivity | nih.govacs.org |

| Chiral α-bromoamide | Fluorination | AgF | α-fluoroamide | Retention of configuration | researchgate.net |

| Chiral α-bromoamide | Trifluoromethylthiolation | AgSCF₃ | α-trifluoromethylthiolated amide | Dependent on substrate sterics | researchgate.net |

Catalytic Applications and Mechanochemical Transformations of 2 Bromopropanamide

Transition Metal Catalysis

Transition metals have proven to be exceptional catalysts for activating the carbon-bromine bond in 2-bromopropanamide, facilitating a range of coupling and cyclization reactions.

Copper-Catalyzed Reactions

Copper catalysis has been extensively utilized in reactions involving this compound and its derivatives. These reactions often proceed through radical intermediates, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

One notable application is in atom transfer radical cyclization (ATRC) reactions. For instance, N-allyl-2-bromo-propanamides undergo copper-mediated ATRC to synthesize brominated lactams. mdpi.com This transformation highlights the ability of copper to initiate radical processes that lead to the formation of heterocyclic structures. Copper(I) catalysts, often in conjunction with ligands like tris(2-pyridylmethyl)amine (B178826) (TPMA), facilitate the cyclization of bromo-propanamides to yield γ-lactams. mdpi.com

Copper-catalyzed reactions are not limited to cyclizations. They have also been employed in cross-coupling reactions. For example, the reaction of this compound with sodium azide (B81097) in the presence of a copper catalyst is a key step in the synthesis of 2-azidopropanamide, a precursor for "click chemistry" applications. vulcanchem.com Furthermore, copper-catalyzed α-amination of α-bromoamides has been achieved using phenylhydroxylamine. nih.gov This process is believed to involve a single electron transfer (SET) from a Cu(I) species to the α-bromoamide. nih.gov

Table 1: Examples of Copper-Catalyzed Reactions with this compound Derivatives

| Substrate | Reagents | Product | Yield | Reference |

| N-allyl-2-bromo-propanamide | Cu(OTf)₂/TPMA | γ-Lactam | Good | mdpi.com |

| This compound | NaN₃, Cu catalyst | 2-Azidopropanamide | ~70-85% | vulcanchem.com |

| α-Bromoamide | Phenylhydroxylamine, Cu(I)/Cu(II) | α-Aminoamide | Not specified | nih.gov |

Palladium-Catalyzed Reactions

Palladium catalysts are renowned for their efficiency in forming carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions. While direct palladium-catalyzed reactions with this compound itself are less commonly reported, the borylated derivative, 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide, which can be synthesized from this compound, is a valuable substrate in palladium-catalyzed cross-coupling reactions. vulcanchem.com This highlights an indirect but significant role for this compound in palladium catalysis.

Additionally, palladium-catalyzed radical reactions have been developed for the synthesis of substituted indolines from N-(2-bromobenzoyl)indoles, demonstrating the broader applicability of palladium in radical-based transformations that could potentially involve α-haloamide substrates. mdpi.com

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a powerful tool for transformations that are often complementary to those of palladium. In a notable discovery, a nickel-catalyzed reaction of 6-bromohexanamide, a related haloamide, in the presence of phenylboronic acid unexpectedly yielded 6-hydroxyhexanenitrile (B1338198) instead of the anticipated lactam. nih.gov This oxygen transfer reaction highlights the potential for nickel catalysts to promote unconventional reaction pathways with haloalkyl amides. nih.govresearchgate.net While this specific example does not use this compound, it suggests that nickel catalysis could unlock novel transformations for this substrate as well.

Rhodium-Catalyzed Reactions

Rhodium catalysts are well-known for their ability to catalyze carbene insertion reactions. In the context of α-haloamides, rhodium catalysts have been employed in the synthesis of β-lactams from α-diazoacetamides. acs.org Although this does not directly involve this compound as a starting material, it showcases the utility of rhodium in constructing the β-lactam core, a structural motif accessible from α-haloamide precursors through different synthetic routes. For instance, the reaction of an amine with this compound can lead to an intermediate that, under appropriate conditions, could be a substrate for rhodium-catalyzed C-H insertion to form a lactam.

Organocatalysis and Biocatalysis

Beyond transition metals, organocatalysts and biocatalysts have also been employed to mediate reactions of this compound and its derivatives, offering alternative and often more sustainable synthetic routes.

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts capable of promoting a wide array of chemical transformations. chalmers.se In a recent development, an NHC-catalyzed radical reaction of α-bromo-N-cinnamylamides with aldehydes was reported for the synthesis of 2-pyrrolidinone (B116388) derivatives. mdpi.com This reaction proceeds in the presence of an NHC precursor and a base, affording the products in good to excellent yields. mdpi.com The NHC plays a crucial role in generating the key radical intermediates that drive the cyclization process. This methodology provides a metal-free approach to the synthesis of important nitrogen-containing heterocycles from α-bromoamide substrates.

Table 2: NHC-Catalyzed Reaction of an α-Bromoamide Derivative

| Substrate | Reagents | Product | Yield | Reference |

| α-Bromo-N-cinnamylamide, Aldehyde | NHC precursor, Cs₂CO₃ | 2-Pyrrolidinone derivative | Good to excellent | mdpi.com |

Enzyme-Catalyzed Transformations (e.g., Cytochromes P450)

The enzymatic transformation of this compound and its derivatives has been explored, particularly using cytochrome P450 enzymes for radical cyclization reactions. These biocatalysts offer a pathway for synthesizing nitrogen-containing heterocyclic compounds under mild conditions.

In 2021, researchers developed a method utilizing cytochrome P450 metalloenzymes for the radical cyclization of N-substituted 2-bromopropanamides. mdpi.com This biotransformation was carried out using whole-cell systems of E. coli engineered to express the enzyme. The reaction proceeds at room temperature in an aqueous buffer (M9-N, pH 7.4), leading to the formation of γ-lactam products in good yields. mdpi.com A notable advantage of this enzymatic method is the high diastereoselectivity observed. For instance, the cyclization of a specific this compound derivative yielded the corresponding γ-lactam product with a diastereomeric ratio of 24:1. mdpi.com This is a significant improvement compared to the 64:36 ratio achieved with traditional copper-based catalysts like Cu(OTf)₂/TPMA. mdpi.com

Cytochrome P450 enzymes are heme-containing monooxygenases known for their ability to catalyze a wide range of regio- and stereoselective oxidation reactions. mdpi.compreprints.org While they are primarily involved in metabolism, their catalytic activity can be harnessed for synthetic chemistry, including C-H amination via nitrene transfer and other radical-mediated transformations. nih.govrochester.edu The application to this compound derivatives demonstrates their utility in forming complex molecular scaffolds through environmentally benign processes. mdpi.com

Table 1: Cytochrome P450-Catalyzed Radical Cyclization of a this compound Derivative

| Substrate | Biocatalyst | Product | Yield | Diastereomeric Ratio (d.r.) | Reference |

|---|

Visible Light Photoredox Catalysis

Visible light photoredox catalysis has become a powerful strategy in modern organic synthesis, enabling a wide array of transformations through single-electron transfer pathways. sigmaaldrich.comnih.gov This methodology has been successfully applied to reactions such as cross-coupling, C-H functionalization, and the synthesis of complex molecules. sigmaaldrich.combeilstein-journals.org Typical photocatalysts include transition-metal complexes, like those of ruthenium and iridium, and organic dyes such as Eosin Y, which become potent redox agents upon excitation with visible light. beilstein-journals.orgmdpi.com

However, based on a review of current research, there is limited to no specific information available on the application of this compound as a substrate or key reagent within visible light photoredox catalysis. While the photoredox-catalyzed reactions of various bromo-compounds have been reported for processes like phosphonylation and bromination, studies explicitly involving this compound are not prominent in the scientific literature. beilstein-journals.orgmdpi.com

Mechanochemical Synthesis and Transformations

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. researchgate.net This approach has been successfully applied to the transformation of N-allyl-2-bromopropanamides.

In 2020, a mechanochemical atom transfer radical cyclization (ATRC) of N-allyl-2-bromopropanamides was reported for the synthesis of brominated lactams. researchgate.net The reaction is performed in a ball mill and is catalyzed by the copper-containing mineral covellite (CuS) in the presence of the ligand tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN). researchgate.net This method effectively generates radicals from the this compound moiety, which then undergo a 5-exo cyclization to yield the corresponding lactam products in good to excellent yields. researchgate.net The process is notable for requiring only catalytic amounts of the mineral and proceeding under neat (solvent-free) or minimal solvent conditions, highlighting its efficiency and environmental benefits. researchgate.net

The proposed mechanism involves the reaction of the N-allyl-2-bromopropanamide with a Cu(I) complex to form a radical. This radical cyclizes, and a subsequent bromide atom transfer from a Cu(II) species regenerates the Cu(I) catalyst and forms the final brominated lactam product. researchgate.net

Table 2: Mechanochemical ATRC of N-allyl-2-bromopropanamides

| Substrate Class | Catalyst | Ligand | Reaction Type | Product Class | Yield | Reference |

|---|

Advanced Derivatization Strategies and Complex Molecule Synthesis Utilizing 2 Bromopropanamide

Formation of Substituted Amide Derivatives

The core reactivity of 2-bromopropanamide lies in its susceptibility to nucleophilic substitution, where the bromine atom acts as a leaving group. This enables the straightforward synthesis of a wide range of α-substituted propanamides. Various nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

For instance, this compound is utilized as a reagent in the preparation of arylamines through the amination of phenols. lookchem.com It also serves as a precursor in the synthesis of N-substituted propanamides by reacting with various aryl amines. ajol.info A study demonstrated the synthesis of a series of N-aryl-2-bromopropanamides by reacting 2-bromopropionyl bromide with different aryl amines in an aqueous medium with sodium carbonate to adjust the pH. ajol.info These derivatives can then undergo further substitution reactions. For example, the resulting N-substituted propanamides were reacted with a thiol-containing oxadiazole derivative in the presence of lithium hydride and DMF to yield the final thio-substituted propanamide products. ajol.info

The stereochemistry of these substitution reactions can be influenced by the reaction conditions. Research has shown that reactions of chiral 2-bromoamides with certain reagents can proceed with either inversion or retention of configuration, sometimes involving the formation of an aziridinone (B14675917) intermediate. researchgate.net This control over stereochemistry is crucial for the synthesis of chiral amide derivatives. researchgate.net

Building Block for Heterocyclic Compound Synthesis

This compound and its derivatives are valuable synthons for constructing a variety of nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules. researchgate.netscilit.com

Gamma-lactams (pyrrolidones) are prevalent heterocyclic motifs in numerous biologically active compounds. researchgate.net this compound derivatives, specifically N-allyl-2-bromopropanamides, are key starting materials for synthesizing these structures via radical cyclization reactions. mdpi.com For example, a mechanochemical reaction of N-allyl-2-bromopropanamides has been reported for the synthesis of brominated lactams. mdpi.com Furthermore, cytochrome P450 metalloenzymes have been used to catalyze radical cyclization reactions of bromo-propanamides to produce nitrogen heterocycles. mdpi.com

A more complex application involves the synthesis of spiro-indolinepyrrolidinones. In one reported strategy, α-bromohydroxamates (derived from the corresponding α-bromo acid) react with indoline-derived azadienes. researchgate.net The proposed mechanism involves the deprotonation of the α-bromohydroxamate by a base, followed by an aza-Michael addition to the azadiene. The resulting intermediate then undergoes an intramolecular SN2 substitution reaction, displacing the bromide anion to form the spiro-indolinepyrrolidinone structure with high diastereoselectivity. researchgate.net

The imidazole (B134444) ring is a fundamental component of many important biological molecules and pharmaceuticals. pharmaguideline.combiomedres.us Research has demonstrated a solvent-free protocol for the synthesis of novel imidazoles and bridgehead imidazoles, which are considered purine (B94841) analogs, starting from α-haloamides like this compound. researchgate.net These synthetic routes are noted for being versatile and straightforward. The resulting purine analogs have been evaluated for potential antiviral activity, with some compounds showing promising inhibitory effects against human papillomavirus (HPV). researchgate.net The synthesis of N-arylimidazole derivatives often involves coupling reactions between an imidazole core and an aryl halide, highlighting the importance of halogenated precursors in this area. biomedres.us

The utility of this compound extends to other significant nitrogen-containing heterocycles. For example, it is a precursor for indole-fused 1,4-diazepinones. researchgate.net The reaction of indoline-derived azadienes with α-bromohydroxamates can be modulated by controlling the reaction time to favor the formation of either five-membered spirocyclic products or seven-membered diazepinones through an intramolecular ring-opening and expansion sequence. researchgate.net

Additionally, derivatives of this compound have been used in the synthesis of pyrimido[4,5-e] lookchem.comCurrent time information in Le Flore County, US.diazepines, which are analogs of purines. core.ac.uk The synthesis of 2-thio-containing pyrimidines and their condensed analogs can also involve alkylation steps where a bromo-amide fragment is introduced. nih.gov The Ugi multicomponent reaction, which can utilize amines and carboxylic acids, has been employed to generate complex fused nitrogen heterocycles like benzodiazepinones and piperazinones, demonstrating the broad potential for amide-containing building blocks in complex synthesis. beilstein-journals.org

| Heterocyclic Product | Starting Material Derivative | Key Reaction Type |

| γ-Lactams | N-allyl-2-bromopropanamide | Radical Cyclization mdpi.com |

| Spiro-indolinepyrrolidinones | α-Bromohydroxamate | Aza-Michael/Intramolecular SN2 researchgate.net |

| Imidazoles/Purine Analogs | This compound | Cyclo-condensation researchgate.net |

| Indole-fused 1,4-diazepinones | α-Bromohydroxamate | Aza-Michael/Ring Expansion researchgate.net |

Imidazoles and Purine Analogs

Precursor in Peptide and Protein Synthesis Research

Synthesizing peptides and proteins with precise sequences is fundamental to biotechnology and medicine. openaccessjournals.com this compound and its chiral derivatives serve as important precursors in this field, particularly for creating modified peptides or "pseudopeptides." ontosight.ai

One strategy involves using a chiral 2-bromoacyl amino acid ester, which can be synthesized from an amino acid like L-alanine. This bromo-derivative is then reacted with the free amino group of another amino acid ester. In the presence of silver oxide (Ag₂O), this substitution reaction proceeds with retention of configuration, allowing for the stereocontrolled synthesis of pseudopeptides where an aminodicarboxy unit is incorporated into the peptide backbone. This method has been used to create analogs of opioid peptides like dermorphin.

Furthermore, this compound derivatives are used for the covalent modification of proteins. A derivative, N-(3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-2-bromopropanamide, was synthesized by reacting 3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)aniline with 2-bromopropanoyl chloride. bme.hu Such reagents can be used to target specific amino acid residues on a protein, enabling the study of protein function and the development of protein-drug conjugates. The synthesis of peptides itself is a complex process, and the introduction of such modified building blocks requires careful control of reaction chemistries to ensure high purity. openaccessjournals.com

Application in Functional Polymer Chemistry (e.g., ATRP Initiators)

Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow polydispersity indices (PDI). uni-plovdiv.bgnih.gov The choice of initiator is critical as it determines the functionality at one end of the polymer chain. cmu.edu

Amide-based initiators, including derivatives of this compound, have proven effective for ATRP. uni-plovdiv.bg Specifically, N,N-dimethyl-2-bromopropanamide has been successfully used as an initiator to synthesize poly(methyl methacrylate) with a narrow PDI. uni-plovdiv.bgnih.gov Research has shown that amide-containing ATRP initiators can facilitate the well-controlled polymerization of various monomers, including methacrylates and styrene. nih.gov

The process also extends to surface-initiated ATRP (SI-ATRP), where initiator molecules are attached to a surface to grow polymer brushes. For example, hydroxyl or amine groups on a substrate like cellulose (B213188) or polyamide can be reacted with reagents like 2-bromoisobutyryl bromide or 2-bromo-2-methylpropionyl bromide to immobilize ATRP initiating sites. uni-plovdiv.bgmdpi.com This technique is used to create functional surfaces with tailored properties, such as dual-responsive surfaces that react to changes in their environment. uni-plovdiv.bg

| Polymer | Initiator | Monomer(s) | Polymerization Method |

| Poly(methyl methacrylate) (PMMA) | N,N-dimethyl-2-bromopropanamide | Methyl methacrylate (B99206) | ATRP uni-plovdiv.bgnih.gov |

| Polystyrene (PS) | L-valine-derived α-haloamide | Styrene | ATRP nih.gov |

| Poly(tert-butyl acrylate) (PtBA) | L-valine-derived α-haloamide | tert-butyl acrylate | ATRP nih.gov |

| PMMA and Polystyrene Brushes | 2-bromo-2-methylpropionyl bromide (surface-bound) | Methyl methacrylate, Styrene | SI-ATRP mdpi.com |

Computational and Theoretical Studies on 2 Bromopropanamide and Its Reactions

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has been extensively employed to model the reaction pathways of 2-bromopropanamide and related α-haloamides. These calculations are crucial for understanding reaction mechanisms at a molecular level, including the rationalization of stereochemical outcomes.

For instance, in reactions of chiral α-bromoamides, DFT calculations have been used to support proposed mechanisms. Studies on the fluorination of 2-bromoamides with silver fluoride (B91410) (AgF) suggested a double-inversion pathway. researchgate.net The computed reaction pathway, which proceeds via an aziridinone (B14675917) intermediate, was found to be consistent with experimental observations where the reaction occurred with a net retention of configuration. researchgate.net

DFT calculations are also instrumental in comparing the feasibility of different proposed mechanistic pathways. In some reactions, carbocation or aza-oxyallyl cation intermediates were considered as possibilities. However, DFT studies have shown that these pathways can make it mechanistically difficult to explain the observed high stereoselectivity. researchgate.netresearchgate.net Instead, pathways involving intermediates like aziridinones are often found to be more energetically favorable. researchgate.netresearchgate.net Furthermore, DFT can be used to predict activation barriers for processes such as the displacement of the bromine atom in nucleophilic substitution reactions. In the synthesis of N-arylindoles, DFT calculations helped to reveal that the N-H insertion reaction involving a rhodium carbenoid is a concerted but highly asynchronous process. pku.edu.cn

Theoretical studies on similar compounds, such as 2-phenylpropanamide (B1200545) derivatives, utilize DFT to model reaction pathways, including the barriers for nucleophilic attack. This computational approach is also applied to understand the electronic properties and reactivity of various organic molecules, providing insights into frontier molecular orbitals (FMOs) and HOMO-LUMO energy gaps. researchgate.netnih.gov

Investigation of Intermediate Species (e.g., Oxirane-2-imine, Aziridinone)

The reactions of this compound are often characterized by the formation of highly reactive, transient intermediates. Computational studies have been vital in identifying and characterizing these species, which are typically difficult to isolate and observe directly.

Aziridinone (α-Lactam): The aziridinone intermediate is frequently proposed in base-promoted reactions of this compound. researchgate.netlookchem.com Electrochemical and stereochemical investigations have provided strong evidence that base-promoted reactions of 2-halo amides proceed through the transient formation of an aziridinone. lookchem.com This intermediate is formed via a concerted intramolecular nucleophilic substitution of the bromide ion. lookchem.com DFT calculations support the formation of this three-membered ring, which acts as a crucial product-determining intermediate. researchgate.netlookchem.com The attack of a nucleophile on the aziridinone ring dictates the stereochemical outcome of the final product. researchgate.netresearchgate.net The aziridinone intermediate can react with various nonionic nucleophiles, such as alcohols and amines, to yield α-substituted amides. nih.gov

Oxirane-2-imine: In some cycloaddition reactions, an oxirane-2-imine has been proposed as a more likely intermediate than the isomeric azaoxyallyl 1,3-dipole. nih.gov DFT computations have supported this hypothesis, suggesting that what was previously considered an azaoxyallyl cation might exist as an oxirane-2-imine intermediate. rsc.org For example, in a formal [3+3] heterocycloaddition, computational studies favored a stepwise process involving the opening of the oxirane-2-imine ring by a nucleophile over a concerted cycloaddition. nih.gov

The table below summarizes key findings from computational studies on these intermediates.

| Intermediate | Reaction Type | Computational Finding | Reference(s) |

| Aziridinone | Nucleophilic Substitution | Confirmed as a transient intermediate via a double-inversion pathway in fluorination reactions, rationalizing stereochemical retention. | researchgate.net |

| Aziridinone | Base-promoted reactions | Acts as a product-determining intermediate, formed by intramolecular SN2 reaction. Its existence is supported by electrochemical and computational analysis. | researchgate.netlookchem.com |

| Oxirane-2-imine | [3+3] Heterocycloaddition | Proposed as a more likely intermediate than an azaoxyallyl cation, favoring a stepwise reaction mechanism. | nih.govrsc.org |

Stereoselectivity Prediction and Rationalization through Computational Models

A significant application of computational chemistry is the prediction and rationalization of stereoselectivity in chemical reactions. For reactions involving this compound, computational models can explain why one stereoisomer is formed preferentially over another.

The origin of stereoselectivity is often traced back to the energetic differences between diastereomeric transition states. rsc.org In the reactions of 2-bromoamides, the stereochemical outcome is frequently dictated by the nucleophilic attack on the transient aziridinone intermediate. Computational models have shown that the facial selectivity of this attack is influenced by steric hindrance. researchgate.netresearchgate.net For example, the presence of bulky substituents on the α-position or the nitrogen atom of the amide can block one face of the aziridinone ring, forcing the nucleophile to attack from the less hindered side. researchgate.netresearchgate.net

This principle was demonstrated in the reaction of diastereomeric 2-bromopropanamides with benzylamine, where a specific imidazolidinone-based chiral auxiliary was designed based on theoretical rationalizations to achieve high diastereoselectivity. nih.gov Furthermore, electrochemical studies have highlighted that the transient aziridinone intermediate can react with suitable partners under "remarkable enantioselectivity control". lookchem.com

Computational tools are increasingly used not just for rationalization but also for the predictive design of catalysts and reaction conditions to achieve desired stereochemical outcomes. rsc.orgrsc.org By modeling the interactions between the substrate, catalyst, and reagents, researchers can gain insights into the key factors controlling stereoselectivity. rsc.org

Analysis of Electronic Structure and Reactivity

The reactivity of this compound is intrinsically linked to its electronic structure. Computational methods provide a powerful means to analyze this structure and predict chemical behavior. The α-haloamide functional group is a versatile platform for numerous transformations due to the chemical reactivity of its constituent atoms. nih.gov

The bromine atom, being a good leaving group, makes the α-carbon electrophilic and susceptible to nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the adjacent carbonyl group further enhances this reactivity. Computational studies, such as those using DFT, can quantify this reactivity by calculating properties like atomic charges, electrostatic potentials, and frontier molecular orbital (FMO) energies. researchgate.netnih.gov

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are particularly important. The LUMO is typically centered on the σ* antibonding orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

The table below presents a conceptual overview of the electronic properties of this compound and their implications for reactivity, as can be determined by computational analysis.

| Electronic Property | Computational Analysis | Implication for Reactivity |

| Atomic Charges | Calculation of partial charges on each atom. | The α-carbon bears a partial positive charge, making it an electrophilic center for nucleophilic attack. |

| Frontier Molecular Orbitals (FMOs) | Analysis of HOMO and LUMO energy and distribution. | The LUMO is localized on the C-Br σ* orbital, indicating this bond is the primary site for nucleophilic attack. |

| HOMO-LUMO Gap | Calculation of the energy difference between HOMO and LUMO. | The energy gap provides a measure of the molecule's kinetic stability and chemical reactivity. |

| Electrostatic Potential Map | Visualization of charge distribution on the molecular surface. | Shows electron-deficient regions (blue) around the α-carbon and electron-rich regions (red) around the oxygen and bromine atoms. |

Applications in Specialized Chemical Synthesis Research